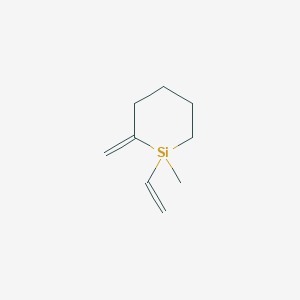
1-Ethenyl-1-methyl-2-methylidenesilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-1-methyl-2-methylidenesilinane is a unique organosilicon compound with the molecular formula C7H12Si. This compound is characterized by the presence of a silicon atom bonded to a vinyl group, a methyl group, and a methylene group. The structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-Ethenyl-1-methyl-2-methylidenesilinane can be achieved through several routes. One common method involves the hydrosilylation of 1,3-butadiene with methylchlorosilane, followed by dehydrochlorination. The reaction conditions typically require the presence of a platinum catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethenyl-1-methyl-2-methylidenesilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other electrophiles, forming a variety of substituted silanes.
Polymerization: The compound can participate in polymerization reactions, leading to the formation of organosilicon polymers with unique properties.
Common reagents and conditions used in these reactions include catalysts like platinum or palladium, solvents such as toluene or hexane, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Applications De Recherche Scientifique
1-Ethenyl-1-methyl-2-methylidenesilinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds and polymers.
Medicine: Research is ongoing into the use of organosilicon compounds like this compound in developing new pharmaceuticals and medical devices.
Industry: The compound is used in the production of high-performance materials, including coatings, adhesives, and sealants, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Ethenyl-1-methyl-2-methylidenesilinane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. The silicon atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
1-Ethenyl-1-methyl-2-methylidenesilinane can be compared with other similar organosilicon compounds, such as:
1-Ethenyl-1-methyl-2,4-bis(1-methylethenyl)cyclohexane: This compound has a similar structure but includes additional methylethenyl groups, leading to different reactivity and applications.
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a silicon atom, which imparts distinct chemical and physical properties compared to its carbon-based analogs.
Conclusion
This compound is a versatile and valuable compound in the field of organosilicon chemistry. Its unique structure and reactivity make it an important subject of study for various scientific and industrial applications. Continued research into this compound will likely uncover new uses and further our understanding of silicon-based chemistry.
Propriétés
Numéro CAS |
919801-04-0 |
|---|---|
Formule moléculaire |
C9H16Si |
Poids moléculaire |
152.31 g/mol |
Nom IUPAC |
1-ethenyl-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C9H16Si/c1-4-10(3)8-6-5-7-9(10)2/h4H,1-2,5-8H2,3H3 |
Clé InChI |
CTOLBFLPEPKNIF-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCCC1=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)

![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
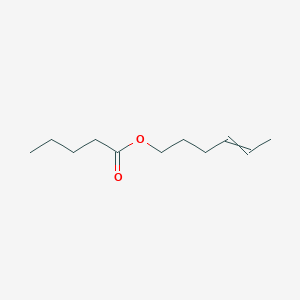
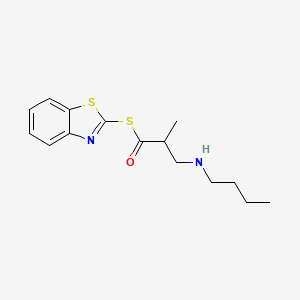
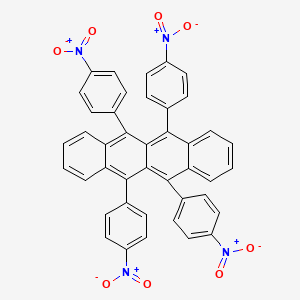


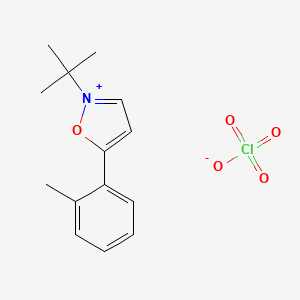




![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
